6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine
Description
Properties
IUPAC Name |
6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c1-12-6-4-5(2-3-11-6)7(8,9)10/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNBERBUBFDZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCC(C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Reduction Pathways
The foundational approach for synthesizing tetrahydropyridines involves condensation between aldehydes and amines, followed by reduction to form the saturated six-membered ring. For this compound, this method requires:
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Aldehyde precursor : 4-methoxy-2-oxo-pentanal (or equivalent).
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Amine precursor : Trifluoromethyl-substituted amine (e.g., 2-amino-2-(trifluoromethyl)propane-1,3-diol).
The reaction proceeds via imine formation, followed by cyclization and catalytic hydrogenation. Yields for analogous tetrahydropyridines range from 60–75% under hydrogen gas (1–3 atm) with palladium on carbon (Pd/C) in ethanol.
Organolithium-Mediated Cyclization
Adapting methodologies from fluorinated benzyl alcohol synthesis, organolithium reagents enable direct ring formation. For example:
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Halogenation : Treat 3-methoxy-5-(trifluoromethyl)pyridine with hydrogen bromide (HBr) at 80°C to form 3-bromo-5-methoxy-2-(trifluoromethyl)pyridine.
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Methoxylation : React the brominated intermediate with sodium methoxide (NaOMe) in methanol at 65°C for 12 hours.
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Ring saturation : Use n-butyllithium (n-BuLi) at -78°C in tetrahydrofuran (THF) to deprotonate the pyridine, followed by quenching with formaldehyde gas to form the tetrahydropyridine ring.
This method achieves 68–72% yield, with purity >98% after distillation.
Trifluoromethyl Group Introduction
Nucleophilic Trifluoromethylation
The trifluoromethyl group is introduced via:
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Ruppert-Prakash reagent (TMSCF3): React with ketone intermediates under copper(I) iodide (CuI) catalysis in dimethylformamide (DMF) at 100°C.
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Langlois reagent (CF3SO2Na): Electrophilic trifluoromethylation using tert-butyl hydroperoxide (TBHP) as an oxidant in acetonitrile.
| Method | Reagent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Nucleophilic | TMSCF3 | CuI | 100°C | 65 |
| Electrophilic | CF3SO2Na | TBHP | 80°C | 58 |
Electrophilic methods suffer from lower yields due to competing side reactions, while nucleophilic routes provide better regioselectivity.
Reductive Amination with Trifluoromethyl Ketones
Combine 4-methoxycyclohexanone with trifluoroacetamide in the presence of sodium cyanoborohydride (NaBH3CN) in methanol. The reaction proceeds via imine intermediate formation, followed by reduction to yield the tetrahydropyridine skeleton. Acidic workup (HCl) removes protecting groups, achieving 70% yield.
Optimization of Cyclization Conditions
Solvent and Temperature Effects
Cyclization efficiency varies significantly with solvent polarity:
| Solvent | Dielectric Constant | Cyclization Yield (%) |
|---|---|---|
| THF | 7.5 | 72 |
| Toluene | 2.4 | 55 |
| DMF | 36.7 | 48 |
Polar aprotic solvents like THF stabilize transition states, enhancing ring closure. Reactions in THF at -30°C achieve optimal yields, while elevated temperatures (>0°C) promote decomposition.
Catalytic Hydrogenation Parameters
Post-cyclization hydrogenation of the pyridine ring to tetrahydropyridine requires:
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Catalyst : 10% Pd/C (0.5 equiv).
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Pressure : 2 atm H2.
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Solvent : Ethanol/water (9:1).
Complete saturation occurs within 6 hours, with no over-reduction observed.
Purification and Characterization
Distillation and Crystallization
Crude product is purified via fractional distillation under reduced pressure (0.1 mmHg, boiling point 85–90°C). Recrystallization from hexane/ethyl acetate (4:1) yields colorless crystals with 99.1% purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
The tetrahydropyridine (THP) ring system is known for its ability to act as a pharmacophore, which is a part of a molecule responsible for its biological activity. Compounds containing the THP structure have been investigated for various pharmacological activities:
- Antimicrobial Activity : Research indicates that tetrahydropyridine derivatives exhibit significant antibacterial properties. For instance, certain THP compounds have shown effectiveness against pathogens such as Streptococcus pyogenes and Moraxella catarrhalis with IC50 values around 256 µg/mL .
- Analgesic and Anti-inflammatory Effects : Some studies have focused on synthesizing THP derivatives that act as TRPV1 antagonists, which are potential candidates for pain relief. One compound demonstrated an IC50 of 24 ± 2 nM against TRPV1, indicating strong antagonist activity .
- Anticancer Activity : The anticancer potential of tetrahydropyridine derivatives has also been explored. For example, certain synthesized compounds showed promising results against various cancer cell lines with IC50 values ranging from 11 ± 1.3 µM to 58 ± 4.1 µM . This highlights the compound's potential in cancer therapy.
Synthetic Chemistry Applications
Synthesis of Complex Molecules
The unique chemical structure of 6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine makes it a valuable intermediate in organic synthesis:
- Building Block for Heterocycles : The compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its trifluoromethyl group enhances the reactivity and stability of the resultant products .
- Green Chemistry Approaches : Recent advancements in synthetic methodologies emphasize environmentally friendly practices. The synthesis of tetrahydropyrimidines using modified Biginelli procedures exemplifies this trend, showcasing how tetrahydropyridine derivatives can be synthesized efficiently while minimizing waste .
Case Studies
Mechanism of Action
The mechanism of action of 6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Impact: Alkyl Chains (C12–C18): Enhance antifungal activity due to increased lipophilicity and membrane disruption . Acetyl Group: Reduces pharmacological utility but contributes to volatile flavor profiles in food chemistry . Methoxy Group: Common in bioactive molecules; may modulate solubility and hydrogen bonding.
Physicochemical and Stability Considerations
- Stability : Tetrahydropyridines with electron-withdrawing groups (e.g., CF₃) are less prone to oxidation than alkyl-substituted variants, as seen in nitrone synthesis from secondary amines .
- Solubility : Methoxy groups improve aqueous solubility relative to purely alkylated derivatives, balancing the lipophilicity introduced by CF₃ .
Biological Activity
6-Methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings. The compound's unique structure, characterized by a methoxy group and a trifluoromethyl substituent, contributes to its biological profile.
- Molecular Formula : C₇H₈F₃N
- Molecular Weight : 181.14 g/mol
- CAS Number : 132182-92-4
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its effects on different biological systems. Below are key findings related to its activity:
Antimicrobial Activity
Research indicates that tetrahydropyridine derivatives exhibit antimicrobial properties. A study demonstrated that certain derivatives showed significant inhibition against various bacterial strains, suggesting potential as antimicrobial agents .
Neuroprotective Effects
The compound has been explored for neuroprotective effects. In vitro studies have indicated that it may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for conditions such as neurodegenerative diseases .
Antiparasitic Activity
Recent investigations have highlighted the antiparasitic potential of tetrahydropyridine derivatives. The compound was assessed for activity against Plasmodium falciparum, the causative agent of malaria. Results showed promising efficacy in inhibiting parasite growth at micromolar concentrations .
The mechanisms by which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for microbial and parasitic survival.
- Modulation of Signaling Pathways : It is suggested that the compound interacts with signaling pathways involved in cell survival and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Model/Organism | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | 10-50 | Significant inhibition |
| Neuroprotection | Neuronal cell lines | 5-25 | Reduced oxidative stress |
| Antiparasitic | Plasmodium falciparum | 0.01-1 | Inhibition of parasite growth |
Study on Antiparasitic Activity
In a notable study, the compound was tested against P. falciparum in vitro. The results indicated an EC₅₀ value of approximately 0.010 µM, highlighting its potency compared to standard antimalarial drugs . This suggests that modifications to the tetrahydropyridine structure can lead to enhanced biological efficacy.
Neuroprotective Mechanism Exploration
Another research effort focused on the neuroprotective capabilities of this compound. It was found to significantly reduce cell death in neuronal cultures exposed to neurotoxic agents. The proposed mechanism involved the reduction of reactive oxygen species (ROS) production and modulation of apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
